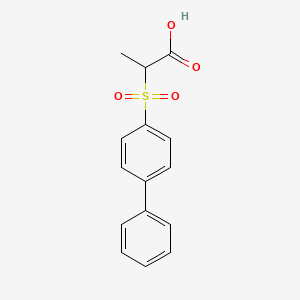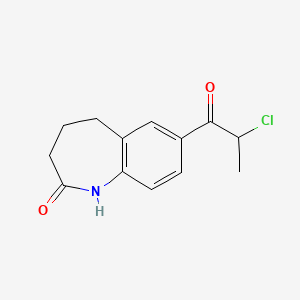
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzazepin-2-one, 7-(2-chloro-1-oxopropyl)-1,3,4,5-tetrahydro- is a chemical compound belonging to the benzazepine class This compound is characterized by a seven-membered ring structure fused with a benzene ring and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzazepin-2-one, 7-(2-chloro-1-oxopropyl)-1,3,4,5-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable ketone in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzazepin-2-one, 7-(2-chloro-1-oxopropyl)-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzazepin-2-one, 7-(2-chloro-1-oxopropyl)-1,3,4,5-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzazepin-2-one, 7-(2-chloro-1-oxopropyl)-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds have shown significant antiproliferative activity against various cancer cell lines.
Uniqueness
2H-1-Benzazepin-2-one, 7-(2-chloro-1-oxopropyl)-1,3,4,5-tetrahydro- stands out due to its specific structural features and the presence of a chloro-oxopropyl group, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
7-(2-chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c1-8(14)13(17)10-5-6-11-9(7-10)3-2-4-12(16)15-11/h5-8H,2-4H2,1H3,(H,15,16) |
InChI Key |
OTVQHUMQDVEAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)CCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


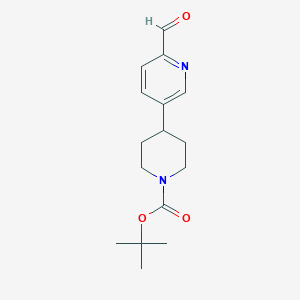
![[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone](/img/structure/B13941277.png)
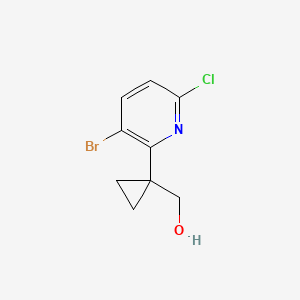
![2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-](/img/structure/B13941284.png)
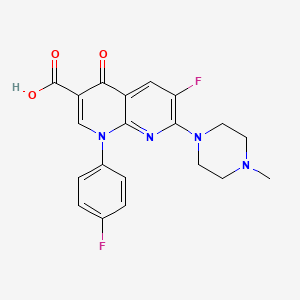
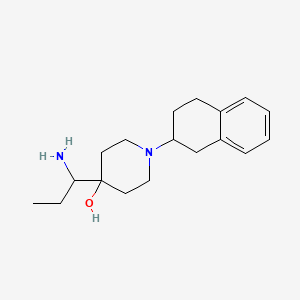
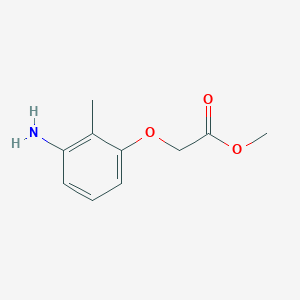
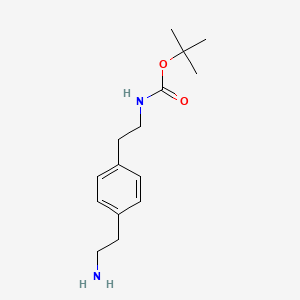
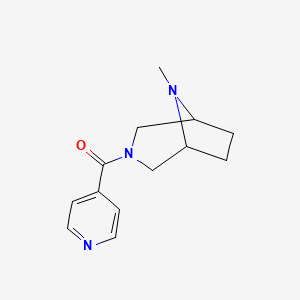
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
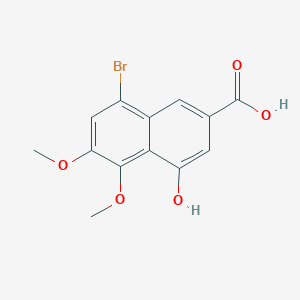
![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)
